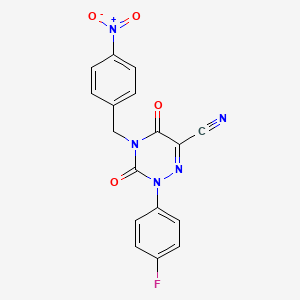

2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Beschreibung

This compound belongs to the 1,2,4-triazine family, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Key structural features include:

- 4-Nitrobenzyl substituent at position 4, introducing strong electron-withdrawing nitro (-NO₂) and aromatic benzyl groups.

- 3,5-Dioxo groups and 6-carbonitrile, which influence solubility, reactivity, and intermolecular interactions.

The synthesis likely involves multi-step reactions, including alkylation and cyclization, analogous to methods described for related triazole derivatives (e.g., α-halogenated ketone alkylation in basic media) . Structural confirmation would employ IR, NMR, and mass spectrometry, as demonstrated for similar compounds .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4-[(4-nitrophenyl)methyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN5O4/c18-12-3-7-13(8-4-12)22-17(25)21(16(24)15(9-19)20-22)10-11-1-5-14(6-2-11)23(26)27/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQPBBWMRZOKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)F)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Conditions typically involve the use of reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile exhibit antimicrobial properties. These compounds can be synthesized to enhance their efficacy against various bacterial strains. For instance, studies have shown that triazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Anticancer Research

The triazine moiety has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The incorporation of fluorine and nitro groups may enhance these effects due to their electronic properties .

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use in developing new pesticides. The presence of the triazine ring is known for its herbicidal properties. Research on related compounds indicates that modifications can lead to enhanced herbicidal activity against specific weeds while minimizing toxicity to crops .

Materials Science

Polymer Chemistry

The unique chemical structure allows for the synthesis of polymers with specific properties. The incorporation of triazine derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized triazine derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as a new class of antimicrobial agents .

Case Study 2: Herbicidal Activity

In a field trial assessing the herbicidal efficacy of triazine-based compounds, it was found that modified derivatives provided effective control over resistant weed species while showing lower toxicity to non-target plants. This study underscores the potential for developing selective herbicides based on triazine chemistry .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences

The closest analog is 2-(4-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS: 20932-04-1, MW: 248.63) . Critical distinctions include:

| Property | Main Compound | Chlorophenyl Analog |

|---|---|---|

| Substituent at Position 2 | 4-Fluorophenyl (C₆H₄F) | 4-Chlorophenyl (C₆H₄Cl) |

| Substituent at Position 4 | 4-Nitrobenzyl (C₇H₆NO₂) | Hydrogen or minimal substitution (not explicitly stated in evidence) |

| Molecular Weight | ~338 g/mol (estimated) | 248.63 g/mol |

| Functional Groups | Nitro (-NO₂), carbonitrile (-CN), dioxo (=O) | Carbonitrile (-CN), dioxo (=O), chloro (-Cl) |

Physical and Chemical Properties

| Property | Main Compound | Chlorophenyl Analog |

|---|---|---|

| Solubility | Lower in polar solvents (due to nitro group) | Higher solubility (smaller MW, no nitro) |

| Thermal Stability | Likely lower (nitro groups can decompose) | Higher (absence of thermally labile nitro) |

| Spectroscopic Data | IR: ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹ | IR: ν(C≡N) ~2200 cm⁻¹, ν(C-Cl) ~750 cm⁻¹ |

Biologische Aktivität

The compound 2-(4-Fluorophenyl)-4-(4-nitrobenzyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS No. 478048-46-3) is a member of the triazine family known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H10FN5O4

- Molecular Weight : 367.29 g/mol

- Predicted Melting Point : 540.7 ± 60.0 °C

- Density : 1.48 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity :

- CNS Activity :

- Inhibition of Enzymatic Activity :

Biological Activity Data Table

| Biological Activity | MIC (µg/mL) | Reference |

|---|---|---|

| Antimicrobial | 32 | |

| Anticonvulsant | Varies | |

| Enzyme Inhibition | Moderate |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of the compound against several strains of bacteria and fungi. Results indicated that it possesses a broad spectrum of activity with notable efficacy against resistant strains . -

CNS Disorders :

In a preclinical trial involving animal models, the compound demonstrated significant anticonvulsant effects without the sedative side effects commonly associated with traditional antiepileptic drugs. This positions it as a promising candidate for further clinical development in treating epilepsy . -

Molecular Docking Studies :

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. The results suggest strong interactions with specific receptors involved in neurotransmission and metabolic regulation .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this triazine-carbonitrile derivative?

Answer:

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A general approach involves:

Cyclocondensation : Reacting fluorophenyl and nitrobenzyl precursors with a nitrile-containing triazine intermediate under reflux conditions (e.g., in aqueous NaOH at elevated temperatures) to form the tetrahydrotriazine core .

Functionalization : Introducing the nitrobenzyl group via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance regioselectivity .

Purification : Recrystallization using mixed solvents (e.g., CHCl₃/petroleum ether) to isolate the pure product .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?

Answer:

Integrated computational-experimental workflows are effective:

DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates .

MD Simulations : Evaluate solvation effects and conformational dynamics under physiological conditions .

For example, fluorophenyl groups enhance π-π stacking in docking studies, while nitrobenzyl moieties influence redox properties .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies often arise from tautomerism or polymorphism. Mitigation strategies:

Variable-Temperature NMR : Detect dynamic tautomeric equilibria (e.g., keto-enol shifts in triazine rings) .

SC-XRD (Single-Crystal XRD) : Unambiguously assign bond lengths and angles to distinguish isostructural variants .

Comparative IR/Raman : Differentiate polymorphs by analyzing vibrational modes of nitro and carbonyl groups .

Advanced: What strategies are recommended for evaluating structure-activity relationships (SAR) in biological studies?

Answer:

Fragment-Based Design : Systematically replace substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess steric/electronic effects on bioactivity .

Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazine carbonyl groups) using QSAR models .

In Vitro/In Vivo Correlation : Test cytotoxicity and metabolic stability in cell lines (e.g., HepG2) to validate computational predictions .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

Light Sensitivity : Store in amber vials to prevent nitro group degradation .

Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group .

Temperature : Maintain at –20°C for long-term storage to suppress thermal decomposition .

Advanced: How to address low yields in the final cyclization step?

Answer:

Common issues and solutions:

- Side Reactions : Use radical inhibitors (e.g., BHT) to suppress polymerization during nitrobenzyl incorporation .

- Catalyst Optimization : Switch from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Basic: What are the documented biological targets or activities for related triazine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.